molecular formula C28H22F2N4O4 B560021 PDK1 inhibitor CAS No. 1001409-50-2

PDK1 inhibitor

Cat. No. B560021
M. Wt: 516.5
InChI Key: GCWCGSPBENFEPE-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PDK1 inhibitors are small molecules that control the biological activity of PDK1 . PDK1, or Phosphoinositide-dependent kinase-1, is a master kinase of the protein A, G, and C (AGC) family kinases that play important roles in regulating cancer cell proliferation, survival, and metabolism .


Molecular Structure Analysis

PDK1 possesses a protein interaction fragment (PIF) pocket, which is a well-known protein-protein interaction (PPI) that targets allosteric modulators . A novel pyrazolo pyridine molecule was identified as an allosteric modulator that binds to the PPI site . The metadynamics simulations with free energy profiles further revealed the conformational allosteric changes stimulated on the protein structure upon ligand binding .


Chemical Reactions Analysis

PDK1 plays a crucial role in various chemical reactions in the body. For instance, it can phosphorylate Pyruvate Dehydrogenase (PDH), inhibiting pyruvate fluxes into the tricarboxylic acid (TCA) cycle and to oxidative phosphorylation (OXPHOS) . Inhibition of PDK1 can lead to enhanced glycolysis in the cytoplasm and suppression of oxidative phosphorylation in the mitochondria .

Scientific Research Applications

  • Cancer Cell Inhibition and Tumorigenesis : PDK1 inhibitors have been studied for their role in inhibiting cancer cell growth and tumorigenesis. The unique binding mode of certain PDK1 inhibitors, such as compound 7, has been found to selectively impair cancer cell migration, invasion, and anchorage-independent growth, highlighting a potential role in cancer treatment (Nagashima et al., 2010).

  • Antiproliferative Activity : PDK1 inhibitors have demonstrated antiproliferative activity against specific cancer cell lines, suggesting their utility as anticancer agents. This is supported by the observed reduction in phosphorylation of PDK1 substrates and subsequent impact on cancer cell proliferation (Medina et al., 2011).

  • Targeting Metabolic Pathways in Cancer Cells : JX06, a selective covalent inhibitor of PDK1, has been shown to influence cancer cell metabolism by shifting from aerobic glycolysis to oxidative stress, leading to apoptosis. This underlines the importance of PDK1 in cancer cell metabolism and the Warburg effect (Sun et al., 2015).

  • Pharmacological Potential in Cancer Treatment : The discovery of potent and selective PDK1 inhibitors offers insights into the pharmacological potential of targeting PDK1 in cancer therapy. These inhibitors can help further understand the role of PDK1 in cancer biology and assess their therapeutic efficacy (Medina, 2013).

  • Virtual Screening and Molecular Docking for Novel Inhibitors : Advances in virtual screening and molecular docking have led to the identification of novel PDK1 inhibitors. These approaches enable the exploration of new scaffolds and structures for designing potent inhibitors (Zhang et al., 2012).

  • Patent Review of PDK1 Modulators : Over 50 patents on PDK1 disruptors and modulators have been published since 1998, demonstrating the continued interest in developing small molecules that can modulate PDK1 activity. Most of these molecules act as ATP mimetics and aim to achieve selectivity through unique binding pockets (Hossen et al., 2015).

  • Ligand-Based Pharmacophore Modeling and QSAR Analysis : Combining ligand-based pharmacophore modeling with QSAR and ROC analysis has led to the discovery of novel PDK1 inhibitors, offering potential as anticancer agents (Mansi et al., 2019).

  • Breast Cancer Treatment : In a spontaneous mouse tumor model, PDK1 inhibition has been shown to delay tumor initiation, progression, and metastasis in breast cancer. This suggests that PDK1 could be a potential therapeutic target for breast cancer, particularly when combined with an Erk1/2 inhibitor (Du et al., 2016).

Safety And Hazards

While the specific safety and hazards of PDK1 inhibitors are not detailed in the available resources, it’s important to note that any therapeutic use of these inhibitors should be under the guidance of a healthcare professional. In some studies, PDK1 has been implicated in certain pathological conditions. For instance, PDK1 knockout mice were severely growth retarded and died at around E9.0 .

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWCGSPBENFEPE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678515
Record name 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PDK1 inhibitor

CAS RN

1001409-50-2
Record name 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1,410
Citations
ZA Knight - Biochemical Journal, 2011 - portlandpress.com
… Given the unique position of PDK1 upstream of many protein kinases, a selective PDK1 inhibitor would be a valuable … Thus the wait for a highly selective PDK1 inhibitor continued. …
Number of citations: 12 portlandpress.com
A Najafov, EM Sommer, JM Axten… - Biochemical …, 2011 - portlandpress.com
… In the present study, we have characterized GSK2334470, a novel small-molecule cell-permeant PDK1 inhibitor that does not significantly inhibit the activity of 93 other protein kinases …
Number of citations: 147 portlandpress.com
DA Erlanson, JW Arndt, MT Cancilla, K Cao… - Bioorganic & medicinal …, 2011 - Elsevier
… knowledge the first reported DFG-out PDK1 inhibitor. This compound should prove a useful … activities demonstrated with this highly selective PDK1 inhibitor have prompted us to search …
Number of citations: 88 www.sciencedirect.com
C Peifer, DR Alessi - ChemMedChem: Chemistry Enabling …, 2008 - Wiley Online Library
… Therefore, this model mimics mice treated with a powerful PDK1 inhibitor. … In particular, compound 19 (also referred to as BX-517) was reported to be a highly potent PDK1 inhibitor. BX-…
S Pai, VK Yadav, KT Kuo, NW Pikatan, CS Lin… - International journal of …, 2021 - mdpi.com
… As CSCs were reported to induce OSCC chemoresistance, herein, we investigated the anticancer effect of combining PDK1 inhibitor BX795 and the cisplatin, a conventional OSCC …
Number of citations: 18 www.mdpi.com
Y Kawano, T Sasano, Y Arima, S Kushima… - Biochemical and …, 2022 - Elsevier
… In the present study, we examined the efficacy and mechanism of action of JX06, a novel PDK1 inhibitor, against MM cells. We confirmed that PDK1 is highly expressed in normal …
Number of citations: 9 www.sciencedirect.com
A Lucero-Acuña, JJ Jeffery, ER Abril… - International journal …, 2014 - Taylor & Francis
The K-ras mutation in pancreatic cancer can inhibit drug delivery and increase drug resistance. This is exemplified by the therapeutic effect of PH-427, a small molecule inhibitor of AKT/…
Number of citations: 26 www.tandfonline.com
K Nagashima, SD Shumway… - Journal of Biological …, 2011 - ASBMB
… studies, we identify an exquisitely selective PDK1 inhibitor (compound 7) that uniquely binds … In summary, our profiling studies define a uniquely selective and cell-potent PDK1 inhibitor, …
Number of citations: 78 www.jbc.org
S Fujiwara, Y Kawano, H Yuki, Y Okuno… - British journal of …, 2013 - nature.com
… Based on our findings that the PDK1 inhibitor DCA induced apoptosis in MM cells, we investigated the effects of siRNA-mediated inhibition of PDK1 expression. Inhibition of PDK1 …
Number of citations: 142 www.nature.com
C Yang, X Huang, H Liu, F Xiao, J Wei, L You, W Qian - Oncotarget, 2017 - ncbi.nlm.nih.gov
… PDK1 inhibitor GSK-470 inhibits the phosphorylation of AKT at Thr308 and mTOR at … In summary, PDK1 inhibitor GSK-470 in combination with dual mTORC1/C2 inhibitor PP242 shows …
Number of citations: 26 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.